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molecular formula C9H6ClF3O2 B1315352 2-chloro-4-(trifluoromethyl)phenylacetic acid CAS No. 601513-26-2

2-chloro-4-(trifluoromethyl)phenylacetic acid

Cat. No. B1315352
M. Wt: 238.59 g/mol
InChI Key: JLULPIXGVZSEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620838B1

Procedure details

A solution of (2-chloro-4-trifluoromethylphenyl)-acetic acid tert-butyl ester (40 g, 135.7 mmol) in dioxane (100 mL) containing conc. HCl (31.3 mL) was stirred at 50° C. for 5 h. After cooling the mixture to r.t., it was diluted with Et2O and the organic layer was washed with H2O (3×). The organic phase was dried (MgSO4) and the solvent was removed in vacuo. Recrystallization of the residue with AcOEt-hexane yielded the title compound as a solid showing: 1H NMR (400 MHz, CDCl3) δ 7.71 (s, 1H), 7.55 (dd, 1H, J=1.0, 8.0 Hz), 7.47 (d, 1H, J=8.0 Hz), 3.92 (s, 2H). MS (ESI) m/z 237 (M−H)−.
Name
(2-chloro-4-trifluoromethylphenyl)-acetic acid tert-butyl ester
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=1[Cl:18])(C)(C)C.Cl>O1CCOCC1.CCOCC>[Cl:18][C:9]1[CH:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[CH:12]=[CH:13][C:8]=1[CH2:7][C:6]([OH:19])=[O:5]

Inputs

Step One
Name
(2-chloro-4-trifluoromethylphenyl)-acetic acid tert-butyl ester
Quantity
40 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC1=C(C=C(C=C1)C(F)(F)F)Cl)=O
Name
Quantity
31.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to r.t.
WASH
Type
WASH
Details
the organic layer was washed with H2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue with AcOEt-hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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